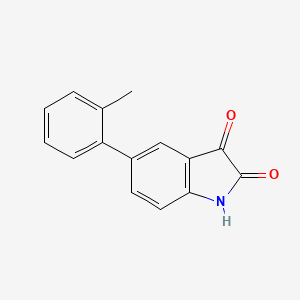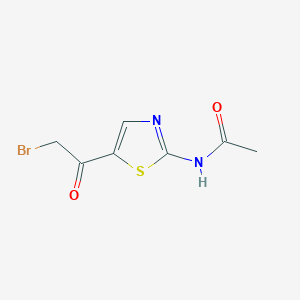
N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide is a chemical compound with the molecular formula C7H7BrN2O2S and a molecular weight of 263.11 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the bromoacetyl group makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide typically involves the reaction of 2-aminothiazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained . The reaction can be summarized as follows:
- Dissolve 2-aminothiazole in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add bromoacetyl bromide to the reaction mixture while maintaining the temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The thiazole ring’s aromaticity and electronic properties also contribute to its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a bromoacetyl group.
N-(5-Phenylthiazol-2-yl)acetamide: Contains a phenyl group instead of a bromoacetyl group.
N-(5-(2-Chloroacetyl)thiazol-2-yl)acetamide: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
Uniqueness
N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological properties. The bromoacetyl group enhances the compound’s electrophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C7H7BrN2O2S |
|---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
N-[5-(2-bromoacetyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H7BrN2O2S/c1-4(11)10-7-9-3-6(13-7)5(12)2-8/h3H,2H2,1H3,(H,9,10,11) |
InChI Key |
WNAQFNXTPGURJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


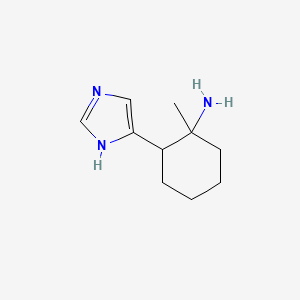
![6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11763316.png)

![4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763333.png)
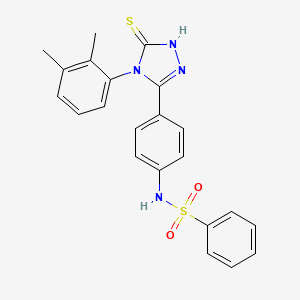
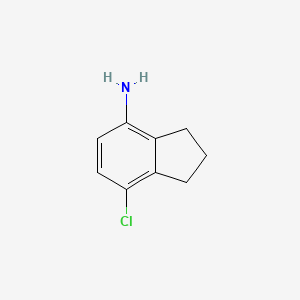


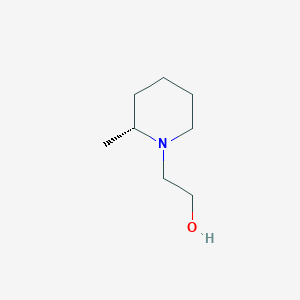
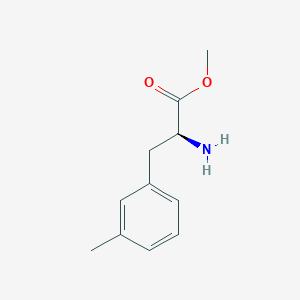

![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
![Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
